![molecular formula C17H15BrN4OS B2778036 3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179473-59-6](/img/structure/B2778036.png)
3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide” is a type of heterocyclic compound . It’s a new type of microtubule inhibitor that causes G2/M cell cycle arrest and apoptosis in SGC-7901 and HeLa cells . It’s also considered a potential lead compound for the development of highly efficient anticancer agents with strong selectivity for normal human cells .
Synthesis Analysis
The synthesis of triazolothiadiazine and its derivatives involves various synthetic approaches . One such approach involves a one-pot multicomponent synthesis of 3-aryl-1-(6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5-amines . Another approach involves the reaction of 1,ω-bis ((acetylphenoxy)acetamide)alkanes with 4-amino-5-substituted-4 H -1,2,4-triazole-3-thiol and o -phenylenediamine derivatives to yield the corresponding bis (1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine) derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This hybrid nucleus is essential due to its wide range of applications as synthetic intermediates and promising pharmaceuticals .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include bromination using NBS and reactions with 4-amino-5-substituted-4 H -1,2,4-triazole-3-thiol .Aplicaciones Científicas De Investigación
Heterocyclic Systems as Analgesic and Anti-inflammatory Agents
Heterocyclic systems containing triazole and thiadiazine fragments have been explored for their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anticonvulsant properties. Specifically, these compounds have been shown to possess significant analgesic and anti-inflammatory activities. Research has focused on the synthesis and structural modification of these systems to optimize their drug-like characteristics and understand their mechanisms of action through SAR and QSAR analysis and molecular docking studies. Such efforts aim to design highly active molecules with low toxicity and effective therapeutic profiles comparable to standard drugs (Koval et al., 2022).
Immunomodulatory Action and Cardioprotective Effects
The immunomodulatory action of substituted 1,3,4-thiadiazines has been explored, particularly regarding their impact on stress response and myocardial infarction. These compounds are considered potential therapeutic agents due to their ability to modulate the secretion of proinflammatory and anti-inflammatory cytokines and affect cell recruitment. Their cardioprotective effects may be attributed to the multi-target action of interacting with various receptors and transporters, suggesting the necessity for further development of new agents to limit peripheral inflammatory/ischemic damage (Sarapultsev et al., 2018).
Antimicrobial and Antibacterial Activity
The antibacterial activity of triazole-containing hybrids against Staphylococcus aureus, a significant pathogen causing a wide range of diseases, has been updated. These compounds, recognized for their dual or multiple mechanisms of action, exhibit promising broad-spectrum antibacterial activity against clinically significant organisms, including drug-resistant forms. This review emphasizes the need for novel anti-S. aureus agents due to the emergence of antibiotic-resistant strains, highlighting the potential of triazole and triazolotriazine hybrids in addressing these challenges (Li & Zhang, 2021).
Pharmacological Significance of Triazole-Containing Scaffolds
The pharmacological significance of 1,2,4-triazole-containing scaffolds has been underscored through a review of strategies for their synthesis using 3-amino-1,2,4-triazole. These scaffolds, prevalent in pharmaceuticals targeting cancer, microbial infections, and various diseases, underscore the importance of developing new methodologies for accessing 1,2,4-triazole-containing compounds. This review aims to stimulate further research in discovering new drug candidates through efficient synthesis strategies (Nasri et al., 2021).
Mecanismo De Acción
Target of Action
The primary targets of 3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase 1) is a key protein involved in DNA repair and programmed cell death. EGFR (Epidermal Growth Factor Receptor) is a protein that stimulates cell growth and differentiation .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these proteins disrupts DNA repair and cell growth processes, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects multiple biochemical pathways. The disruption of DNA repair pathways makes cells more vulnerable to DNA damage . The inhibition of EGFR disrupts cell growth and differentiation pathways . These disruptions lead to cell cycle arrest and apoptosis .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells. For example, compound 8i, a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, induced apoptosis in MDA-MB-231 cells by 38-fold compared to the control . It also arrested the cell cycle at the G2/M phase . The treatment upregulated P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while it downregulated the Bcl2 level .
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS.BrH/c1-22-14-9-5-8-13(10-14)16-18-19-17-21(16)20-15(11-23-17)12-6-3-2-4-7-12;/h2-10H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOBLPRZRTXPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(CS3)C4=CC=CC=C4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
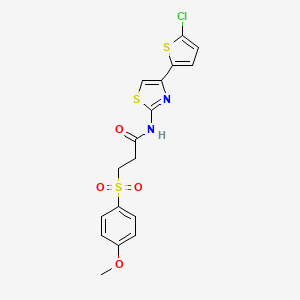
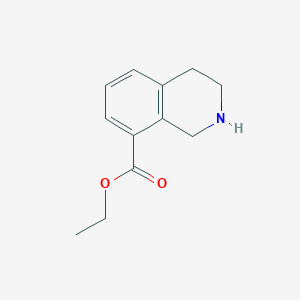
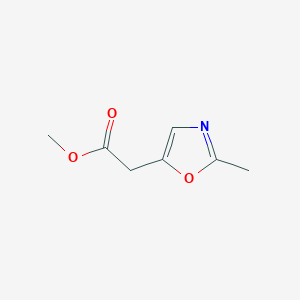
![1-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2777960.png)

![2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2777964.png)
![N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2777965.png)
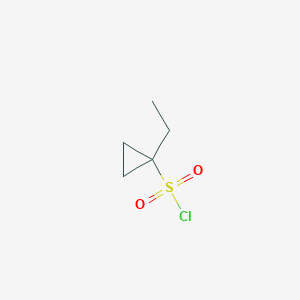

![N-(1-cyanocycloheptyl)-2-{[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2777970.png)
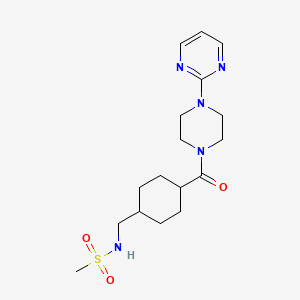
![Methyl 4-[({[2,3'-bifuran]-5-yl}methyl)carbamoyl]benzoate](/img/structure/B2777972.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(2,6-dimethylmorpholino)ethanone](/img/structure/B2777976.png)
